Physicochemical Differentiation from the Des-Thiadiazole Analog: Lipophilicity, Polar Surface Area, and Drug-Likeness
The target compound differs markedly from its simpler des-thiadiazole analog 1-(2-phenoxypropanoyl)pyrrolidine in three key physicochemical parameters that govern membrane permeability, solubility, and target engagement potential. The 1,2,5-thiadiazol-3-yloxy substitution increases molecular weight by 100.11 Da (319.39 vs. 219.28), elevates clogP from 1.91 to 2.40 (Δ = +0.49 log units), and more than doubles the topological polar surface area from approximately 29.5 Ų to 65.38 Ų [1]. The target compound achieves a QED score of 0.94, indicating strong composite drug-likeness despite the additional heterocyclic mass [1].
| Evidence Dimension | Physicochemical properties (MW, clogP, TPSA, QED) |
|---|---|
| Target Compound Data | MW 319.39 Da; clogP 2.40; TPSA 65.38 Ų; QED 0.94; HBA 6; HBD 1; Rotatable bonds 4 |
| Comparator Or Baseline | 1-(2-Phenoxypropanoyl)pyrrolidine: MW 219.28 Da; clogP 1.91; TPSA ~29.5 Ų; HBA 3; HBD 0; Rotatable bonds 3 |
| Quantified Difference | ΔMW = +100.11 Da; ΔclogP = +0.49; ΔTPSA = +35.9 Ų; Additional 3 HBA and 1 HBD introduced by the thiadiazolyloxy-pyrrolidine motif |
| Conditions | Computed physicochemical parameters; TPSA and clogP calculated by standard algorithms as reported in the ECBD and Hit2Lead databases [1] |
Why This Matters
The substantially increased TPSA and hydrogen-bonding capacity of the target compound predict lower passive membrane permeability and altered blood-brain barrier penetration relative to the simpler analog, directly impacting selection for CNS vs. peripheral target screening campaigns.
- [1] European Chemical Biology Database (ECBD). EOS19916 – Physicochemical Properties. sildrug.ibb.waw.pl/ecbd/EOS19916/ (accessed 2026-04-29). View Source
